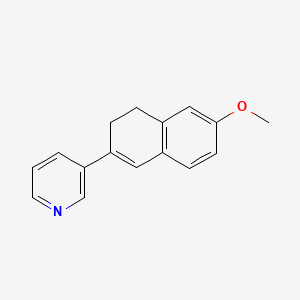
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンは、ピリジン環がメトキシ置換ジヒドロナフタレン部分に結合した有機化合物です。
準備方法
合成経路と反応条件
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンの合成は、通常、6-メトキシ-3,4-ジヒドロナフタレン-2-イル誘導体とピリジン系試薬の反応を伴います。 一般的な方法の1つは、メタノール中水酸化ナトリウムなどの塩基の存在下、6-メトキシ-3,4-ジヒドロナフタレン-1(2H)-オンと6-メトキシ-3-ピリジンカルバルデヒドを使用する方法です .
工業生産方法
この化合物の工業生産方法は、文献ではあまり詳しく説明されていません。大規模合成には、上記の方法の反応条件を最適化して、高い収率と純度を確保することが必要となる可能性があります。
化学反応の分析
反応の種類
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応によって、アルコールまたはアミンに変換できます。
置換: 求電子置換反応と求核置換反応によって、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例えば、臭素、塩素)や求核剤(例えば、アミン、チオール)などの試薬が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究への応用
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物の構造的特徴は、生物学的巨大分子との相互作用を研究するための候補となっています。
医学: ユニークなファーマコフォアのため、創薬における潜在的な用途があります。
科学的研究の応用
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential applications in drug development due to its unique pharmacophore.
Industry: Used in the development of materials with specific electronic or optical properties
作用機序
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。メトキシ基とピリジン基は、水素結合やπ-π相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。 関与する経路には、シグナル伝達と代謝プロセスが含まれる可能性があります .
類似化合物の比較
類似化合物
- 6-メトキシ-3,4-ジヒドロ-2(1H)-ナフタレンオン
- 6-メトキシ-1-テトラロン
- 6-ブロモ-3,4-ジヒドロ-2(1H)-ナフタレンオン
独自性
3-(6-メトキシ-3,4-ジヒドロナフタレン-2-イル)ピリジンは、メトキシ置換ジヒドロナフタレンとピリジン環の組み合わせがユニークです。 この構造配置は、明確な電子特性と立体特性を付与し、医薬品化学および材料科学における特定の用途に役立ちます .
類似化合物との比較
Similar Compounds
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-Methoxy-1-tetralone
- 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is unique due to the combination of a methoxy-substituted dihydronaphthalene and a pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-18-16-7-6-12-9-13(4-5-14(12)10-16)15-3-2-8-17-11-15/h2-3,6-11H,4-5H2,1H3 |
InChIキー |
WUTGTMFGCHNUET-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















